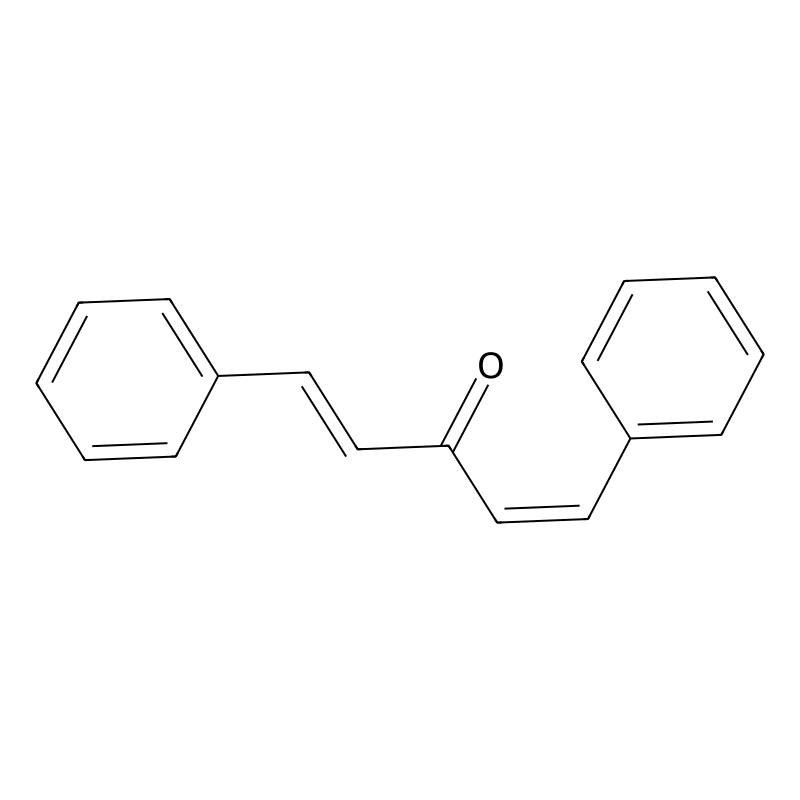Dibenzylideneacetone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Catalyst Precursor:
DBA serves as a versatile precursor for the synthesis of numerous homogeneous catalysts, particularly palladium-based catalysts. These catalysts play a crucial role in various organic transformations, including:
- C-C bond formation reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction
- C-H bond activation reactions: C-H arylation, C-H amination
The ability of DBA to form stable chelate complexes with palladium makes it a valuable starting material for these catalysts.
Ligand Design:
The structure of DBA allows for its modification and incorporation into various ligands for transition metals. These modified ligands can exhibit specific properties, such as:
- Tuning catalyst activity and selectivity: By altering the electronic and steric properties of the ligand, researchers can fine-tune the performance of the catalyst for desired reactions.
- Enhancing catalyst stability: Modified ligands can improve the stability of the catalyst under reaction conditions, leading to increased efficiency and reusability.
Material Science Applications:
Dibenzylideneacetone also finds applications in material science research due to its ability to:
- Form coordination polymers: DBA can react with metal ions to form coordination polymers, which are materials with unique structural and functional properties. These polymers have potential applications in areas like catalysis, gas storage, and sensors.
- Act as a ligand in self-assembled monolayers: Self-assembled monolayers (SAMs) are ordered assemblies of molecules on a surface. DBA can be incorporated into SAMs to control the surface properties and tailor them for specific applications.
Dibenzylideneacetone is an organic compound with the molecular formula C₁₇H₁₄O. It appears as a pale-yellow solid that is insoluble in water but soluble in organic solvents like ethanol. This compound is notable for its unique structure, which consists of two benzylidene groups attached to an acetone moiety, forming an alpha, beta-unsaturated ketone. Dibenzylideneacetone was first synthesized in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède through a condensation reaction involving benzaldehyde and acetone in the presence of a base, typically sodium hydroxide .
Dibenzylideneacetone should be handled with care due to the following hazards:
- Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.
- Combustible: Dibenzylideneacetone is flammable and should be kept away from heat sources.
Dibenzylideneacetone is primarily synthesized via the Claisen-Schmidt condensation, where benzaldehyde reacts with acetone. This reaction proceeds through the formation of an enolate ion from acetone, which then attacks the carbonyl carbon of benzaldehyde, leading to the formation of dibenzylideneacetone after dehydration. The general reaction can be summarized as follows:
Additionally, dibenzylideneacetone can undergo photo
Dibenzylideneacetone exhibits various biological activities, including potential antioxidant properties. It has been studied for its ability to absorb ultraviolet light, making it a useful ingredient in sunscreens to protect the skin from harmful UV radiation. Moreover, preliminary studies suggest it may possess anti-inflammatory and anti-cancer properties, although more research is required to fully understand its mechanisms and efficacy .
The synthesis of dibenzylideneacetone typically involves the following steps:
- Preparation of Reactants: Benzaldehyde and acetone are used as primary reactants.
- Reaction Setup: A mixture of benzaldehyde and acetone is prepared in a solvent such as ethanol or water.
- Base Addition: Sodium hydroxide is added as a catalyst to facilitate the aldol condensation.
- Reaction Conditions: The mixture is stirred at a controlled temperature (usually around 30°C) for several hours.
- Isolation: The product is isolated by adding an acid (e.g., hydrochloric acid) to neutralize the base, followed by extraction with an organic solvent (like ether).
- Purification: The crude product is purified through recrystallization from ethanol or another suitable solvent .
Dibenzylideneacetone has several applications across various fields:
- Ligand in Organometallic Chemistry: It serves as a labile ligand in metal complexes, particularly with palladium and platinum, facilitating reactions like cross-coupling .
- Sunscreen Component: Due to its UV-absorbing properties, it is incorporated into cosmetic formulations to protect against sun damage .
- Catalyst in Organic Reactions: It is utilized in various catalytic processes due to its ability to stabilize metal complexes .
- Research Tool: Its unique structure makes it a subject of study in organic synthesis and materials science.
Studies investigating the interactions of dibenzylideneacetone with transition metals reveal its effectiveness as a ligand. It forms stable complexes with metals such as palladium and platinum, which are pivotal in catalyzing various organic reactions. The coordination chemistry of dibenzylideneacetone has been extensively reviewed, highlighting its role in enhancing catalytic activity and selectivity in reactions like oxidative coupling and hydrogenation .
Dibenzylideneacetone shares structural similarities with several other compounds that also contain aromatic rings and carbonyl functionalities. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzylideneacetone | Alpha, beta-unsaturated ketone | Contains one benzylidene group; simpler structure |
| Chalcone | Alpha, beta-unsaturated ketone | Contains a double bond between carbon atoms; used in organic synthesis |
| 1,3-Diphenylpropane | Hydrocarbon | Lacks carbonyl functionality; used in polymer chemistry |
| Dibenzalacetone | Alpha, beta-unsaturated ketone | Similar condensation reaction but different properties due to additional functional groups |
Dibenzylideneacetone's uniqueness lies in its dual benzylidene structure which enhances its stability and reactivity compared to simpler analogs like benzylideneacetone or dibenzalacetone. Its ability to form stable complexes with transition metals further distinguishes it from other similar compounds .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H317 (98.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (98.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.09%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
35225-79-7








